molecular formula C10H12N4 B13253492 N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine

Cat. No.: B13253492
M. Wt: 188.23 g/mol
InChI Key: GRKMYVUBEVOKHI-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    Pyridin-3-amine: A pyridine derivative that shares the pyridine ring structure.

Uniqueness

N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-3-amine is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H12N4/c1-14-8-9(6-13-14)5-12-10-3-2-4-11-7-10/h2-4,6-8,12H,5H2,1H3

InChI Key

GRKMYVUBEVOKHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CN=CC=C2

Origin of Product

United States

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